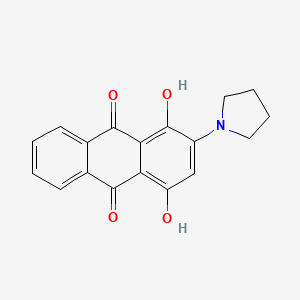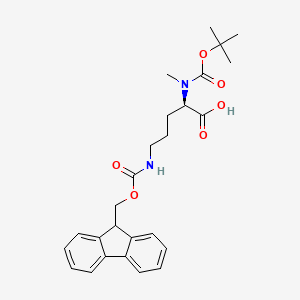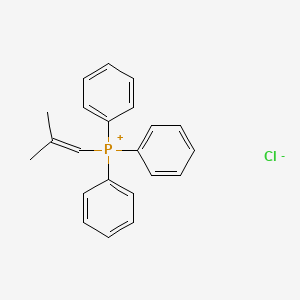
(2-Methylprop-1-en-1-yl)triphenylphosphonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylprop-1-en-1-yl)triphenylphosphoniumchloride is a phosphonium salt that features a triphenylphosphonium group attached to a 2-methylprop-1-en-1-yl moiety. Compounds of this nature are often used in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylprop-1-en-1-yl)triphenylphosphoniumchloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is usually carried out in a polar solvent such as acetonitrile or ethanol, under reflux conditions. The general reaction can be represented as: [ \text{Ph}_3\text{P} + \text{R-X} \rightarrow \text{Ph}_3\text{P-R}^+ \text{X}^- ] where ( \text{R} ) is the 2-methylprop-1-en-1-yl group and ( \text{X} ) is a halide such as chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methylprop-1-en-1-yl)triphenylphosphoniumchloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The phosphonium group can participate in redox reactions.
Addition Reactions: The double bond in the 2-methylprop-1-en-1-yl group can undergo addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like hydroxide ions, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield new phosphonium salts, while addition reactions could result in saturated compounds.
Scientific Research Applications
(2-Methylprop-1-en-1-yl)triphenylphosphoniumchloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism by which (2-Methylprop-1-en-1-yl)triphenylphosphoniumchloride exerts its effects involves the interaction of the phosphonium group with various molecular targets. The positively charged phosphonium ion can interact with negatively charged species, facilitating various chemical transformations. The double bond in the 2-methylprop-1-en-1-yl group can also participate in reactions, adding to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- (2-Methylprop-1-en-1-yl)triphenylphosphoniumbromide
- (2-Methylprop-1-en-1-yl)triphenylphosphoniumiodide
Uniqueness
(2-Methylprop-1-en-1-yl)triphenylphosphoniumchloride is unique due to its specific combination of a triphenylphosphonium group and a 2-methylprop-1-en-1-yl moiety. This combination imparts distinct reactivity and properties compared to other phosphonium salts.
Properties
CAS No. |
42855-48-1 |
|---|---|
Molecular Formula |
C22H22ClP |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
2-methylprop-1-enyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C22H22P.ClH/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-18H,1-2H3;1H/q+1;/p-1 |
InChI Key |
UVCFWRQNVMXNAS-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


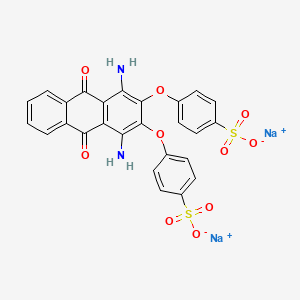



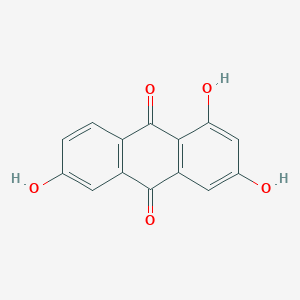
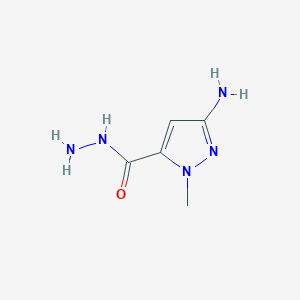
![1-Benzyl-1,7-diaza-spiro[4.5]decane dihydrochloride](/img/structure/B13143600.png)



